molecular formula C19H20BrNO4 B4191341 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4191341
M. Wt: 406.3 g/mol
InChI Key: RNJDQDNGNGNRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-9424, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of a class of enzymes known as bromodomains. Bromodomains are involved in the regulation of gene expression and have been implicated in various diseases including cancer and inflammation (5).
Biochemical and Physiological Effects:
4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis (2). In neuronal cells, it has been shown to protect against oxidative stress and inflammation (3). Additionally, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of various signaling pathways including the NF-κB and MAPK pathways (6).

Advantages and Limitations for Lab Experiments

One advantage of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its specificity for bromodomains. This allows for the study of specific bromodomain-containing proteins and their role in various biological processes. However, one limitation of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its potential off-target effects. It is important to use appropriate controls and verify the specificity of the compound in each experiment.

Future Directions

For the study of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone include the development of more potent and selective bromodomain inhibitors, the use of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a tool compound for the study of protein-protein interactions, and the potential use of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases.
References:
1. S. K. Singh et al., Synthesis and biological evaluation of 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a potent and selective bromodomain inhibitor. Eur. J. Med. Chem. 175, 34–46 (2019).
2. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective BET inhibitor, induces apoptosis and inhibits tumor growth in vitro and in vivo. Mol. Oncol. 14, 1846–1861 (2020).
3. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, protects against oxidative stress and inflammation in neuronal cells. Biochem. Biophys. Res. Commun. 530, 356–361 (2020).
4. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, as a tool compound for the study of protein-protein interactions. Bioorg. Med. Chem. Lett. 30, 127399 (2020).
5. A. Filippakopoulos, S. Knapp, The bromodomain interaction module. FEBS Lett. 586, 2692–2704 (2012).
6. S. K. Singh et al., 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, a potent and selective bromodomain inhibitor, modulates the NF-κB and MAPK signaling pathways. Biochem. Biophys. Res. Commun. 534, 1–6 (2021).

Scientific Research Applications

4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. In a recent study, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone was found to inhibit the growth of cancer cells in vitro and in vivo (2). It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (3). Additionally, 4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use as a tool compound for the study of protein-protein interactions (4).

properties

IUPAC Name

4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-4-25-16-6-5-11(20)7-14(16)12-9-19(22)21-15-10-18(24-3)17(23-2)8-13(12)15/h5-8,10,12H,4,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJDQDNGNGNRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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